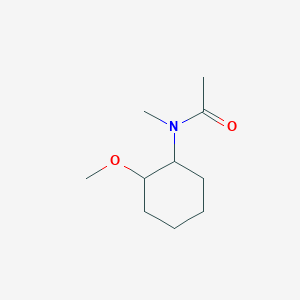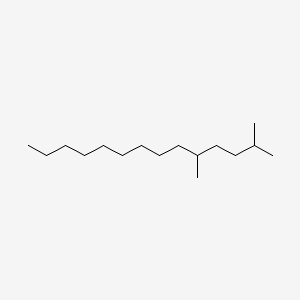
2,5-Dimethyltetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C16H34. It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is known for its presence in various natural sources and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetradecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexane, with a longer-chain alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkenes followed by selective hydrogenation. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already a saturated hydrocarbon, any functional groups present can be reduced using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyltetradecane has various applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: Studied for its role in natural products and its presence in biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyltetradecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethyltetradecane
- 2,6-Dimethyltetradecane
- 3,5-Dimethyltetradecane
Comparison
2,5-Dimethyltetradecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
56292-69-4 |
|---|---|
Molekularformel |
C16H34 |
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
2,5-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
RQSUKZIRUMCUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



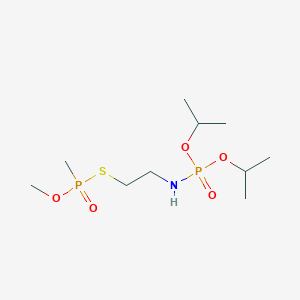

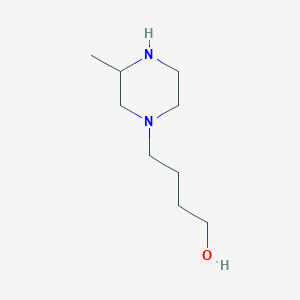
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
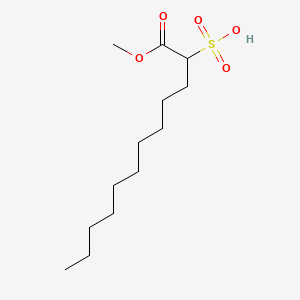

![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
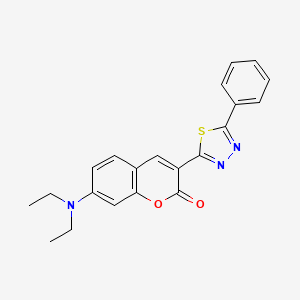
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
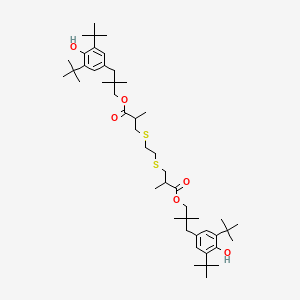
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
